molecular formula C9H18 B14457026 2,2,5-Trimethylhex-3-ene CAS No. 70689-88-2

2,2,5-Trimethylhex-3-ene

Cat. No.: B14457026
CAS No.: 70689-88-2
M. Wt: 126.24 g/mol
InChI Key: TWZONWQQRUSASE-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhex-3-ene is an organic compound with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . This alkene is recognized in scientific research, particularly in the field of odorant chemistry, where its structural skeleton is investigated for the development and study of novel fragrance molecules . For instance, related compounds with a 2,2,5-trimethylhex-4-ene backbone have been identified as key intermediates for synthetic grapefruit odorants, exhibiting fresh hesperidic and fruity-agrestic olfactory properties . This makes this compound a valuable building block in the synthesis and olfactory characterization of specialty chemicals for the flavor and fragrance industry. As a hydrocarbon, its reactivity is defined by its carbon-carbon double bond, making it a candidate for various organic transformations, including elimination and addition reactions, which are fundamental in constructing more complex molecular architectures . The compound is provided as a high-purity material for laboratory and research applications. This product is intended for research purposes only and is not labeled for human consumption, therapeutic use, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70689-88-2

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

2,2,5-trimethylhex-3-ene

InChI

InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6-8H,1-5H3

InChI Key

TWZONWQQRUSASE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(C)(C)C

Origin of Product

United States

Advanced Methodologies for the Synthesis of 2,2,5 Trimethylhex 3 Ene and Congeneric Branched Alkenes

Regioselective Synthetic Strategies for Branched Alkenes

Controlling the regioselectivity in alkene synthesis is paramount to avoid the formation of undesired isomers. Catalyst-controlled reactions have emerged as a primary strategy to direct the formation of specific branched alkene products.

The choice of catalyst and ligands plays a pivotal role in dictating the outcome of cross-coupling reactions, enabling the synthesis of branched alkenes that would be difficult to obtain through substrate control alone. nih.govacs.orgnih.gov

Palladium-catalyzed aerobic oxidative Heck reactions have proven to be a versatile method for constructing branched conjugated dienes. nih.govacs.orgnih.gov This approach couples vinylboronic acids with electronically unbiased alkyl olefins, offering a regioselective route to 1,3-disubstituted conjugated dienes. nih.govorganic-chemistry.org A key advantage of this method is the ability to control regioselectivity through the catalyst system, particularly the choice of ligand. nih.govacs.orgnih.gov For instance, the use of 2,9-dimethylphenanthroline (neocuproine) as a ligand with a palladium catalyst promotes the formation of the branched diene isomer with high selectivity over the linear alternative. nih.govorganic-chemistry.org This is in contrast to traditional, non-oxidative Heck reactions which often favor the linear product. nih.govacs.orgnih.gov The reaction proceeds under mild conditions, typically at around 40°C under an oxygen atmosphere, and tolerates a variety of functional groups. organic-chemistry.org

Table 1: Ligand Effect on Regioselectivity in Aerobic Oxidative Heck Reaction

Ligand Yield (%) Branched:Linear Ratio
None Low Favors Linear
Bipyridine Low Favors Linear
Phenanthroline Low Favors Linear
Neocuproine (L8) 90 20:1

Data sourced from studies on Pd-catalyzed aerobic oxidative coupling of vinylboronic acids and alkyl olefins. nih.gov

The design of the ligand is a critical factor in controlling the regioselectivity of palladium-catalyzed Heck reactions. nih.govacs.orgnih.gov Steric hindrance around the metal center, dictated by the ligand's structure, can direct the C-C bond formation to the internal position of the alkene, leading to the branched product. nih.govorganic-chemistry.org For example, chelating ligands with substituents adjacent to the nitrogen atoms, such as neocuproine, have been shown to significantly improve both the yield and the preference for the branched diene isomer. nih.gov Density Functional Theory (DFT) computational studies have confirmed that the steric effects of the 2,9-dimethylphenanthroline ligand are responsible for this regiochemical outcome. nih.govacs.orgnih.gov The ability to tune the electronic and steric properties of ligands provides a powerful handle for chemists to influence the reaction pathway and achieve the desired product selectivity. acs.org

Stereoselective Alkene Formation for Trisubstituted Systems

Achieving high stereoselectivity in the synthesis of trisubstituted alkenes is a significant hurdle. Recent advancements in catalysis have provided effective solutions to this problem.

Copper hydride-catalyzed hydroalkylation of alkynes has emerged as a powerful method for the stereoselective synthesis of Z-configured trisubstituted alkenes. mit.edunih.gov This approach demonstrates high stereo- and regioselectivity, providing a direct route to these valuable compounds. mit.edu The use of a DTBM-dppf-supported copper catalyst has been found to be optimal, leading to a significant increase in product yield compared to reactions using dppf as the ligand. mit.edunih.gov DFT calculations have shown that the DTBM substitution on the ligand accelerates the alkyne hydrocupration step. mit.edunih.gov This method has been successfully applied to a variety of (hetero)aryl-substituted alkenes with complete selectivity for the Z-isomer. mit.edu

Table 2: Ligand Effect on Copper-Catalyzed Alkyne Hydroalkylation

Ligand Product Yield Stereoselectivity (Z:E)
dppf Moderate High
DTBM-dppf High >99:1

Data based on the synthesis of Z-configured trisubstituted alkenes via alkyne hydroalkylation. mit.edunih.gov

Transition metal-catalyzed alkene isomerization offers a strategic approach to access thermodynamically favored, stereodefined alkenes from readily available starting materials. acs.orgpolimi.itrsc.org Ruthenium-catalyzed remote conjugative isomerization of alkenes, for instance, can produce branched 1,3-dienes with high stereoselectivity and regiocontrol under kinetic control. acs.org This process involves a metal-hydride mechanism with iterative migratory insertions and β-hydride eliminations. acs.org Such isomerization reactions can be integrated into one-pot sequences, combining the isomerization step with other transformations to build molecular complexity efficiently. polimi.itrsc.org However, achieving high stereocontrol during the isomerization step can be challenging and is often dependent on the specific catalyst system and substrate. polimi.it

Functionalization Reactions of Branched Olefinic Substrates

The strategic functionalization of branched olefins, such as 2,2,5-trimethylhex-3-ene, presents unique challenges and opportunities in synthetic chemistry. The steric hindrance and specific electronic properties of these substrates necessitate the development of advanced catalytic systems to achieve high efficiency and selectivity. This section explores several cutting-edge methodologies for the functionalization of branched alkenes, highlighting the versatility of transition metal catalysis and photoredox reactions.

Transition Metal-Mediated Carbofunctionalization

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds, and significant progress has been made in the carbofunctionalization of sterically demanding alkenes. Nickel and gold catalysts, in particular, have demonstrated remarkable capabilities in activating and transforming these challenging substrates.

Nickel catalysis has emerged as a robust platform for the 1,2-dicarbofunctionalization of alkenes, offering a direct route to complex molecular scaffolds from simple starting materials. nih.gov Nickel complexes are effective due to their ability to undergo facile oxidative addition, their tendency for slow β-hydride elimination, and their capacity to engage in both two-electron and radical pathways. nih.govacs.org These properties allow for the coupling of a wide range of electrophiles and nucleophiles across the double bond of alkenes. nih.gov

In the context of branched alkenes, nickel-catalyzed reactions can overcome the steric hindrance that often plagues other catalytic systems. For instance, nickel-catalyzed reductive cross-coupling reactions have been developed to introduce aryl and alkyl groups across the double bond of vinylarenes, leading to the formation of chiral α,α,β-triarylated ethane (B1197151) scaffolds. bohrium.com The stereoselectivity of these reactions can often be controlled by the choice of chiral ligands, which modulate the coordination environment of the nickel center. acs.org

A key advantage of nickel catalysis is its ability to operate through various mechanistic manifolds, including classic two-electron pathways and radical-based processes. nih.govacs.org This versatility allows for the functionalization of a broad scope of alkenes with high chemo-, regio-, and stereoselectivity. nih.gov For example, dual photoredox/nickel catalysis has recently been developed for the carbofunctionalization of alkenes, combining the advantages of both catalytic systems to achieve novel transformations. rsc.org

Table 1: Examples of Nickel-Catalyzed Alkene Dicarbofunctionalization

Alkene SubstrateCoupling PartnersCatalyst SystemProduct TypeReference
VinylarenesAryl bromides, Alkyl trifluoroboratesNi(II) salt, Chiral ligandChiral α,α,β-triarylethanes bohrium.com
Unactivated AlkenesC(sp²) and C(sp³) electrophiles(Xantphos)Ni(I)ArVicinal difunctionalized alkanes acs.orgresearchgate.net
Alkenyl AmidesNot specifiedNiH catalystγ-Amino-functionalized products researchgate.net
DienesNot specifiedNi(I)/Ni(III) platformCyclized products acs.org

Homogeneous gold catalysis has become a powerful method for activating carbon-carbon multiple bonds toward various synthetic transformations. beilstein-journals.org While the reactions of alkynes and allenes have been extensively studied, the functionalization of inactivated alkenes, such as this compound, has traditionally been more challenging due to their lower reactivity. beilstein-journals.org However, recent advancements have demonstrated the potential of gold catalysts to mediate the addition of both carbon- and heteroatom-based nucleophiles to these substrates under mild conditions. beilstein-journals.orgbeilstein-journals.org

The generally accepted mechanism for gold-catalyzed nucleophilic addition to alkenes involves three key steps: (i) coordination of the gold catalyst to the C-C double bond, leading to its activation; (ii) anti-nucleophilic attack on the activated alkene, forming an alkylgold intermediate; and (iii) protodeauration to release the final product and regenerate the catalyst. beilstein-journals.org The efficiency and selectivity of these transformations can be influenced by the nature of the gold catalyst, the ligands, and the reaction conditions. beilstein-journals.orgacs.org

Gold catalysts have been successfully employed in a variety of transformations involving inactivated alkenes, including hydroamination, hydroalkoxylation, and the formation of new carbon-carbon bonds. beilstein-journals.org For example, intramolecular hydroalkylation of alkenes with simple ketones has been achieved using cationic gold species. beilstein-journals.org Furthermore, gold catalysts can activate allylic alcohols, facilitating their use as coupling partners in various reactions. beilstein-journals.org The development of dual catalytic systems, combining gold with other metals or photoredox catalysts, has further expanded the scope of these transformations.

Table 2: Gold-Catalyzed Reactions of Inactivated Alkenes

Reaction TypeNucleophileCatalyst SystemProduct TypeReference
HydroaminationAminesAu(I) or Au(III) complexesAmines beilstein-journals.org
HydroalkoxylationAlcoholsAu(I) or Au(III) complexesEthers beilstein-journals.org
HydroalkylationKetonesCationic Au(I) complexesAlkylated ketones beilstein-journals.org
Addition to Allylic AlcoholsVarious NucleophilesAu(I) complexesFunctionalized allylic systems beilstein-journals.org

Photoredox Catalysis in Alkene Oxo-Functionalization

Photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling a wide range of transformations under mild conditions. rsc.orguab.cat Alkene oxo-functionalization, which involves the simultaneous formation of a carbonyl group and a new carbon-element bond, has particularly benefited from the development of photoredox methods. rsc.orgrsc.org These reactions provide direct access to valuable multifunctionalized products from readily available alkenes. rsc.org

The general mechanism of photoredox-catalyzed alkene oxo-functionalization involves the generation of a radical species, which adds to the alkene double bond. rsc.org The resulting radical intermediate can then undergo further transformations, often involving an oxidation step, to generate the final oxo-functionalized product. rsc.org The use of visible light as a renewable energy source and the ability to operate at room temperature make this approach highly attractive from a green chemistry perspective. rsc.orguab.cat

A variety of oxo-functionalization reactions have been developed using photoredox catalysis, including oxo-alkylation, oxo-arylation, and the introduction of heteroatoms such as nitrogen, phosphorus, and sulfur. rsc.org For instance, the keto-difluoromethylation of aromatic alkenes has been achieved using a combination of photoredox catalysis and a suitable difluoromethyl radical source. acs.org These methods often exhibit high functional group tolerance and can be applied to complex molecular scaffolds. rsc.orguab.cat

Table 3: Photoredox-Catalyzed Alkene Oxo-Functionalization Reactions

Reaction TypeRadical SourcePhotocatalystProduct TypeReference
Oxo-alkylationAlkyl bromidesIridium or Ruthenium complexesγ-Keto esters rsc.org
Oxo-trifluoroethylationN-trifluoroethoxyphthalimideNot specified2-Hydroxy-1,1,1-trifluoroethylacetophenones rsc.org
Keto-difluoromethylationN-tosyl-S-difluoromethyl-S-phenylsulfoximineNot specifiedα-CF₂H-substituted ketones acs.org
Oxo-amination/phosphination/sulfenylationVariousIridium or organic dyesMultifunctionalized carbonyl compounds rsc.org

Selective Hydroamination of Substituted Cycloalkenes

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for the synthesis of amines. wikipedia.org While the hydroamination of unactivated alkenes can be challenging, significant progress has been made in the development of catalytic systems for this transformation, particularly for substituted cycloalkenes. acs.orgacs.orgfigshare.com

The intramolecular hydroamination of hindered alkenes, including substituted cycloalkenes, has been successfully achieved using organolanthanide complexes. acs.orgacs.orgfigshare.com These catalysts are capable of effecting the cyclization of amino olefins to produce a variety of heterocyclic structures, including those containing quaternary carbon centers. acs.orgacs.orgfigshare.com The reaction proceeds through a mechanism involving metalation of the amine, intramolecular olefin insertion, and protonolysis to regenerate the catalyst. acs.org

More recently, copper-catalyzed hydroamination reactions have been developed for strained trisubstituted alkenes, such as 1-substituted cyclobutenes and cyclopropenes. nih.gov These reactions exhibit high diastereoselectivity and enantioselectivity, providing access to chiral aminocycloalkanes. nih.gov The regioselectivity of these transformations can be influenced by the nature of the substituent on the cycloalkene. nih.gov Additionally, base-mediated hydroamination protocols have been reported, offering a transition-metal-free alternative for the synthesis of β-arylamines. thieme-connect.comorganic-chemistry.org

Table 4: Catalytic Systems for the Hydroamination of Substituted Alkenes

Catalyst SystemAlkene SubstrateKey FeaturesProduct TypeReference
Organolanthanide ComplexesHindered amino olefinsTolerates steric hindrance, forms quaternary centersHeterocycles acs.orgacs.orgfigshare.com
Copper Hydride (CuH)Strained trisubstituted cycloalkenesHigh diastereo- and enantioselectivityChiral aminocycloalkanes nih.gov
Iridium ComplexesUnactivated internal alkenesRemote hydroamination via isomerizationSubterminal amines escholarship.orgnih.gov
Base-mediated (KOtBu/silane)Aryl- and heteroatom-substituted olefinsTransition-metal-free, high regioselectivityβ-Arylamines thieme-connect.comorganic-chemistry.org

Remote Difunctionalization of Unsaturated Systems

Remote functionalization, the process of introducing a functional group at a position distant from an initial reactive site, is a powerful strategy for accessing otherwise difficult-to-reach positions in a molecule. nih.gov In the context of unsaturated systems, transition metal-catalyzed alkene isomerization, or "chain walking," can be coupled with a functionalization reaction to achieve remote difunctionalization. researchgate.netnih.gov

This approach typically involves a transition metal hydride species that reversibly adds to and eliminates from the alkene, causing the double bond to migrate along the carbon chain. researchgate.net When the double bond reaches a desired position, a subsequent functionalization event occurs, leading to the formation of the final product. researchgate.net This strategy has been successfully applied to a variety of transformations, including hydroamination, hydrocarboxylation, and the formation of carbon-carbon bonds. researchgate.netwiley.com

For example, nickel-hydride catalysts have been used for the migratory hydroamination of alkenyl amides, installing an amino group at the γ-position of the aliphatic chain. researchgate.net Similarly, rhodium catalysts have been employed for the tandem C-H activation and cyclization of para-olefin-tethered arenes, resulting in the difunctionalization of the aromatic ring. rsc.org The development of multimetallic sequential catalytic systems has further expanded the possibilities for remote functionalization, allowing for complex transformations to be carried out in a single pot. acs.orgnih.gov

Table 5: Strategies for Remote Difunctionalization of Unsaturated Systems

Catalytic SystemTransformationKey FeaturesProduct TypeReference
NiH-catalyzedMigratory hydroaminationChelation-assisted control, γ-functionalizationγ-Amino amides researchgate.net
Rh(III)-catalyzedTandem C-H activation/cyclizationRelay directing group, ortho- and meta-functionalization2,3-Dihydrobenzofurans rsc.org
Multimetallic (Pd/Cu)Isomerization/β-borylationSequential catalysis, deconjugative isomerizationFunctionalized styrenyl derivatives acs.orgnih.gov
Ni-catalyzed HATHydrocarboxylation with CO₂Exclusive α-selectivity, proximal and remote functionalizationBranched carboxylic acids wiley.com

Reductive Hydration of Alkynes to Branched Alcohol Derivatives

The reductive hydration of terminal alkynes presents a strategic approach to the synthesis of branched alcohols, which can serve as precursors to branched alkenes. This transformation typically involves the hydration of the alkyne to an intermediate ketone or aldehyde, followed by in-situ reduction.

Two complementary dual catalytic systems have been developed for the highly regioselective reductive hydration of terminal alkynes, yielding either branched or linear alcohols in high yields (75-96%) and with excellent selectivity (≥25:1). organic-chemistry.org For the synthesis of branched alcohols (Markovnikov hydration), a combination of a ruthenium catalyst and a Brønsted acid can be employed. organic-chemistry.org The reaction proceeds through the hydration of the alkyne to a methyl ketone, which is then reduced. For instance, the hydration of phenylacetylene (B144264) can yield sec-phenethanol with a high branched-to-linear ratio. organic-chemistry.org

Conversely, anti-Markovnikov hydration to produce linear alcohols can be achieved using different catalytic systems. organic-chemistry.org This method is compatible with a range of functional groups and can be performed in the presence of alkenes, demonstrating its chemoselectivity. organic-chemistry.org

A notable advancement in this area is the use of an air-stable half-sandwich ruthenium complex for the anti-Markovnikov reductive hydration of terminal alkynes at ambient temperature. organic-chemistry.org This catalyst, featuring a tridentate nitrogen-based ligand, facilitates three concurrent catalytic cycles: the decarboxylation of formic acid (the reductant), hydration of the alkyne to an aldehyde, and subsequent hydrogenation to the linear alcohol. organic-chemistry.org

The mechanism of ruthenium-catalyzed hydration of 1-alkynes to aldehydes (the anti-Markovnikov product) has been investigated through deuterium-labeling experiments and DFT calculations. acs.orgnih.gov These studies suggest that the reaction does not proceed through a simple oxidative addition or vinylidene tautomerization. Instead, it is proposed that the coordinated alkyne is protonated at the substituted carbon to form a metal-vinyl intermediate. acs.orgnih.gov This intermediate then isomerizes to a Ru(IV)-hydride-vinylidene complex, which is attacked by a hydroxide (B78521) ion to form a metal-hydride-acyl intermediate, ultimately leading to the aldehyde product. acs.orgnih.gov

Table 1: Comparison of Catalytic Systems for Reductive Hydration of Terminal Alkynes

Catalyst System Regioselectivity Product Key Features
Ruthenium Catalyst / Brønsted Acid Markovnikov Branched Alcohol High selectivity for branched products. organic-chemistry.org
Specific Dual Catalytic System Anti-Markovnikov Linear Alcohol High selectivity for linear products. organic-chemistry.org
Air-Stable Ruthenium Complex Anti-Markovnikov Linear Alcohol Operates at ambient temperature; utilizes formic acid as a reductant. organic-chemistry.org

Chloroacylation for Alpha-Branched Enone Synthesis

The synthesis of α-branched enones, which can be precursors to branched alkenes, has been achieved through the chloroacylation of terminal alkenes. This method provides an alternative to traditional acylation approaches that typically yield linear enone products. wiley.comnih.gov

A cooperative nickel/photoredox catalysis system enables the regioselective chloroacylation of unactivated alkenes with acyl chlorides. wiley.comnih.govmpg.de The proposed mechanism involves the in-situ generation of a chlorine radical from the acyl chloride. wiley.comnih.gov This chlorine radical then adds to the terminal carbon of the alkene, forming a more stable secondary carbon-centered radical. wiley.com Subsequent reaction steps lead to the formation of a β-chloroketone, which can then undergo HCl elimination to afford the α-branched enone. wiley.comresearchgate.netresearchgate.net

This methodology has been shown to be effective for a variety of aromatic and aliphatic acyl chlorides and can tolerate various functional groups. wiley.com The reaction can be performed as a one-pot, two-step process, providing a direct route to diverse α-branched enones. wiley.com

Visible-light-mediated atom transfer radical addition (ATRA) of aroyl chlorides to alkenes, catalyzed by a heteroleptic Cu(I)-complex, also provides access to β-chloroketones. chemrxiv.org The proposed mechanism involves the formation of an aroyl radical which adds to the alkene. A subsequent chlorine atom transfer from a Cu(II)-chloride species yields the β-chloroketone. chemrxiv.org

Table 2: Catalytic Systems for Chloroacylation of Alkenes

Catalyst System Substrates Product Key Features
Nickel/Photoredox Catalysis Terminal Alkenes, Acyl Chlorides α-Branched Enones Regioselective formation of the branched isomer via a chlorine radical addition. wiley.comnih.govmpg.de

Radical-Mediated Syntheses Involving Branched Alkene Precursors

Radical-mediated reactions offer a powerful platform for the synthesis and functionalization of complex molecules, including precursors to branched alkenes. These methods often proceed under mild conditions and exhibit high functional group tolerance. acs.org

The functionalization of alkenes using diazo compounds through a radical-mediated addition strategy has been reported. acs.org In this process, a carbon radical is generated from the diazo compound via photoredox or iron catalysis. acs.org This radical then adds to the alkene, and the resulting radical intermediate can undergo further reactions to yield hydroalkylation or azidoalkylation products. acs.org

Radical-mediated cross-coupling of thioacids with C(sp³)–H bonds adjacent to heteroatoms can be used to synthesize thioesters. rsc.org This reaction proceeds via a proposed radical relay mechanism involving a thioacid radical and a C(sp³)-centered radical. rsc.org

The heterodifunctionalization of alkenes, such as chloroalkylation, provides a direct route to functionalized molecules that can be precursors to branched alkenes. nih.gov Anodically coupled electrolysis has been used for the Mn-catalyzed chloroalkylation of alkenes from malononitriles or cyanoacetates and NaCl. nih.gov This method involves the parallel generation of two radical intermediates that selectively add to the alkene. nih.gov

Pericyclic Reactions in Branched Alkene Construction, including Ene Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for the construction of carbon-carbon bonds and the synthesis of alkenes with high stereospecificity. inflibnet.ac.inmsu.edulibretexts.org The ene reaction, also known as the Alder-ene reaction, is a notable example that can be used to form substituted alkenes. wikipedia.orgnumberanalytics.comorganic-chemistry.org

The ene reaction involves the reaction of an alkene possessing an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). inflibnet.ac.inwikipedia.org The reaction results in the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org The product is a substituted alkene with the double bond shifted to the allylic position. wikipedia.org

Ene reactions are typically concerted and proceed through a cyclic, six-electron transition state. brandeis.edu They often require high temperatures, but the use of Lewis acid catalysts can facilitate the reaction at lower temperatures. wikipedia.orgorganic-chemistry.org The reactivity of the ene component generally increases with substitution, following the order: 1,1-disubstituted > trisubstituted > tetrasubstituted > monosubstituted > 1,2-disubstituted alkenes. brandeis.edu

Intramolecular ene reactions are often more facile than their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org This makes them particularly useful for the synthesis of complex cyclic systems with high regio- and stereocontrol. wikipedia.org

Table 3: Key Features of the Ene Reaction

Feature Description
Reaction Type Pericyclic group transfer reaction. inflibnet.ac.inwikipedia.org
Reactants An alkene with an allylic hydrogen (ene) and a compound with a multiple bond (enophile). wikipedia.org
Product A substituted alkene with a shifted double bond. wikipedia.org
Mechanism Typically concerted, involving a cyclic six-electron transition state. numberanalytics.combrandeis.edu
Conditions Often requires high temperatures, but can be catalyzed by Lewis acids. wikipedia.orgorganic-chemistry.orgbrandeis.edu

| Intramolecular Variant | Often more facile and synthetically useful for ring formation. wikipedia.org |

Mechanistic Elucidation of Reactions Involving 2,2,5 Trimethylhex 3 Ene

Detailed Reaction Mechanism Investigations

The functionalization of a sterically encumbered and electronically unactivated alkene like 2,2,5-trimethylhex-3-ene typically requires catalytic activation. Mechanistic studies, often combining experimental and computational methods, are vital for elucidating the intricate steps involved in these transformations.

The transformation of alkenes into more complex molecules often proceeds through catalytic cycles involving various metal-based intermediates. For reactions like amination and carboamination, palladium and iron catalysts are frequently employed. ntu.edu.sg

A common mechanistic pathway in palladium-catalyzed reactions is the aminopalladation/β-hydride elimination cycle. ntu.edu.sg This process can involve two main pathways: one featuring a Pd(II)/Pd(0) cycle and another proceeding through a Pd(II)/Pd(IV) cycle. In the Pd(II)/Pd(IV) mechanism, an aminopalladation of the alkene is followed by oxidation of the Pd(II) complex to a Pd(IV) intermediate. ntu.edu.sg Subsequent reductive elimination from this high-valent palladium species forms the desired carbon-heteroatom bond. ntu.edu.sg

Iron-catalyzed C-H amination offers an alternative route, particularly when using organic azides as the nitrogen source. ntu.edu.sg A proposed mechanism involves the oxidation of an iron salt to form a reactive Fe(III)-imido radical intermediate. ntu.edu.sg This intermediate can then proceed via two potential paths: a) abstracting a hydrogen atom from an allylic position to form a radical intermediate that recombines to yield the product, or b) undergoing a direct C-H insertion. ntu.edu.sg For an alkene like this compound, the presence of allylic protons makes the hydrogen abstraction pathway a plausible route for functionalization.

The table below summarizes key catalytic cycles relevant to alkene functionalization.

Catalyst SystemProposed CycleKey IntermediatesType of Functionalization
Palladium(II)Pd(II)/Pd(IV)Aminopalladation adduct, Pd(IV) complexAminoacetoxylation, Carboamination
Iron(II/III)Fe(II)/Fe(III) RadicalFe(III)-imido radicalC-H Amination
Palladium(II)Pd(II)/Pd(0)π-allyl-Pd complexCarboetherification

This table illustrates common catalytic cycles applicable to alkene transformations based on established mechanistic studies. ntu.edu.sgumich.edu

The stereochemical outcome of a reaction is determined by the relative energy barriers of competing transition states. For sterically hindered alkenes, subtle differences in transition state energies can be amplified, leading to high selectivity. The geometry of this compound, specifically its (E)-configuration, is significantly more stable than the hypothetical (Z)-isomer due to severe steric repulsion between the tert-butyl and isopropyl groups. openstax.org This inherent stability influences the energy profile of addition reactions.

In stereodivergent syntheses, such as the formation of different diastereomers from a single starting material, the catalyst and reaction conditions guide the reaction through different transition states. For example, in palladium-catalyzed carboamination reactions to form five-membered rings (isoxazolidines), the stereochemical outcome can be controlled by the choice of ligand. umich.edu The reaction proceeds through a transition state where the substituents on the alkene orient themselves to minimize steric clash with the catalyst's ligand sphere and the incoming nucleophile. Computational studies are often employed to model these transition states and calculate their relative energies, providing a rationale for the observed product distribution. researchgate.net

Similarly, in chemoenzymatic processes, the combination of a metal catalyst and an enzyme can lead to highly stereoselective outcomes. uniovi.es For instance, the Meyer-Schuster rearrangement of a propargylic alcohol to an allylic ketone, followed by enzymatic reduction, allows for the production of either enantiomer of the final allylic alcohol by selecting an alcohol dehydrogenase of the appropriate selectivity. uniovi.es The enzyme's active site creates a chiral environment, forcing the intermediate into a specific orientation during the reduction step, thereby controlling the stereochemistry. uniovi.es

The following table outlines factors influencing transition states in stereodivergent processes.

Reaction TypeControlling FactorEffect on Transition StateStereochemical Outcome
Pd-Catalyzed CarboaminationLigand StructureModulates steric environment around the metal centercis vs. trans diastereoselectivity umich.edu
Chemoenzymatic ReductionEnzyme SelectionEnantiopocket of the enzyme's active site(R) vs. (S) enantioselectivity uniovi.es
Alkene IsomerizationCatalyst/Substrate InteractionSteric hindrance between catalyst and alkene substituentsControl of double bond position/geometry pitt.edu

This interactive table details how different factors can influence transition state energies to achieve stereocontrol.

Influence of Catalyst Design and Reaction Conditions on Selectivity

The selectivity (chemo-, regio-, and stereo-) of reactions involving this compound is highly dependent on the catalyst system and the applied reaction conditions. The bulky substituents on the alkene make it a sensitive substrate for probing these effects.

Catalyst design is paramount. In hydroformylation, a process that adds a formyl group and a hydrogen atom across the double bond, the choice of metal and ligands is critical for controlling regioselectivity. For related branched alkenes, cobalt or tantalum complexes modified with phosphine (B1218219) ligands have been used under high pressure and temperature to achieve high regioselectivity for the desired aldehyde intermediate. The steric bulk of the phosphine ligands can effectively block certain coordination sites on the metal, directing the catalytic reaction to the less sterically hindered position of the double bond.

Reaction conditions also play a crucial role. In a combined gold- and enzyme-catalyzed process, temperature was a key variable for optimizing the initial Meyer-Schuster rearrangement. uniovi.es Increasing the temperature to 40-45 °C favored the formation of the desired (E)-allylic ketone intermediate over the (Z)-isomer. uniovi.es However, higher temperatures were avoided to prevent the denaturation of the enzyme used in the subsequent reduction step, highlighting the need for compatibility in concurrent catalytic systems. uniovi.es

The influence of different catalytic systems on reaction outcomes is summarized below.

ReactionCatalyst SystemConditionsObserved Selectivity
HydroformylationCo or Ta with phosphine ligands100–160°C, 75–124 bar>95% regioselectivity for the aldehyde intermediate.
Meyer-Schuster RearrangementIPrAuNTf2 (Gold(I) N-heterocyclic carbene)40 °C, Aqueous mediumHigh selectivity for the (E)-isomer (e.g., 94:6 E:Z). uniovi.es
AminationIron CatalystsVariesGood yields and selectivities for aminated products. ntu.edu.sg

This data table illustrates the impact of catalyst and conditions on reaction selectivity based on published findings. ntu.edu.sguniovi.es

Stereochemical Pathways in Branched Alkene Transformations

The transformation of branched alkenes like this compound often involves the creation of new stereocenters. The steric and electronic properties of the substrate, coupled with the nature of the catalyst, dictate the accessible stereochemical pathways.

Palladium-catalyzed intramolecular carboamination reactions provide a clear example of stereocontrol. umich.edu The synthesis of trans-3,5-disubstituted pyrazolidines versus their cis counterparts can be achieved by carefully selecting the palladium catalyst and ligands. The reaction pathway is believed to involve the formation of a six-membered palladacycle intermediate. The substituents on the alkene and the nitrogen nucleophile adopt a pseudoequatorial orientation in the chair-like transition state to minimize A(1,3) strain, leading to a defined stereochemical outcome. umich.edu

Another powerful strategy involves an olefin isomerization followed by a Claisen rearrangement. pitt.edu A catalyst, such as an iridium(I) complex, can induce the isomerization of a di(allyl) ether to an allyl vinyl ether. This intermediate can then undergo a thermally induced tdx.cattdx.cat-sigmatropic rearrangement. The stereochemistry of the final product is tightly controlled by the chair-like transition state of the Claisen rearrangement, often resulting in excellent diastereoselectivity. pitt.edu For a substrate derived from this compound, the bulky tert-butyl and isopropyl groups would strongly direct the stereochemical course of such a rearrangement.

Stereospecific additions are also common. The reaction of ketones with allyltrifluoroborates, for example, can proceed with high diastereoselectivity. scholaris.ca The addition of (E)- and (Z)-crotyltrifluoroborates to ketones yields the corresponding anti and syn products, respectively, indicating a highly ordered, cyclic transition state. scholaris.ca A similar principle would apply to the functionalization of this compound, where the facial selectivity of an incoming reagent would be dictated by the existing stereocenter and the bulky flanking groups.

Computational Chemistry and Theoretical Modeling of 2,2,5 Trimethylhex 3 Ene Reactivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structures and energies. It is widely used to map the potential energy surfaces of chemical reactions, identifying transition states and intermediates to predict the most likely reaction pathways.

For 2,2,5-trimethylhex-3-ene, DFT calculations are instrumental in predicting the mechanisms of its characteristic reactions, such as electrophilic additions and hydroborations. In an electrophilic addition, the alkene's π-bond acts as a nucleophile, attacking an electrophile (e.g., H⁺ from HBr). utdallas.educhemistrysteps.com DFT can be used to calculate the energies of the two possible carbocation intermediates that could form. The reaction is expected to proceed via the more stable carbocation. Given the substitution pattern of this compound, DFT would predict a significant energy difference between the potential tertiary carbocation at C-3 and the secondary carbocation at C-4, thus explaining the regioselectivity according to Markovnikov's rule. utdallas.edu

DFT is also applied to study reactions involving more complex, concerted transition states, such as hydroboration-oxidation. sci-hub.boxdigitellinc.com The mechanism involves the simultaneous formation of a C-H and a C-B bond. DFT calculations can model the four-centered transition state and elucidate the factors governing its regioselectivity. For this compound, the significant steric bulk of the tert-butyl group at C-2 and the isopropyl group at C-5 would heavily influence the approach of the borane reagent. masterorganicchemistry.com DFT would predict that the boron atom adds to the less sterically hindered carbon (C-4), leading to the anti-Markovnikov product upon oxidation. masterorganicchemistry.com Computational studies on similar hindered systems confirm that steric effects are often the dominant factor in determining the regiochemical outcome in such reactions. acs.orgresearchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Electrophilic Addition of HBr to this compound

PathwayIntermediate CarbocationRelative Activation Energy (kcal/mol)Predicted Outcome
Path A (Markovnikov) Tertiary (at C-3)0 (Reference)Major Product
Path B (Anti-Markovnikov) Secondary (at C-4)+5.8Minor or Unobserved

Note: Data are illustrative, based on established principles of carbocation stability and DFT studies on substituted alkenes.

Quantum Chemical Calculations for Understanding Stereoselectivity

Quantum chemical calculations, including DFT and other high-level methods, are essential for understanding and predicting the stereoselectivity of reactions. nih.gov These calculations provide detailed three-dimensional models of transition states, allowing for a quantitative analysis of the energetic differences between pathways leading to different stereoisomers. snnu.edu.cn

In reactions such as epoxidation or dihydroxylation of this compound, the reagent can approach the double bond from either the top face or the bottom face. The bulky tert-butyl and isopropyl groups create a highly asymmetric steric environment around the planar double bond. Quantum chemical calculations would model the transition states for both approaches. The calculations would demonstrate that the approach from the face opposite the larger substituent (the tert-butyl group) is significantly lower in energy due to reduced steric repulsion. This energy difference between the diastereomeric transition states allows for a quantitative prediction of the stereochemical outcome (e.g., the diastereomeric excess).

Similarly, in hydroboration, the stereoselectivity is determined during the formation of the C-B bond. sci-hub.box Theoretical modeling of the transition state would analyze the steric interactions between the substituents on the alkene and the borane reagent. For this compound, these calculations would predict a strong preference for the borane to add to the less hindered face of the double bond, leading to a high degree of stereocontrol in the resulting alcohol after oxidation. thieme-connect.de

Table 2: Illustrative Quantum Chemical Calculation of Transition State Energies for Epoxidation of this compound

Approach PathKey Steric InteractionRelative Transition State Energy (kcal/mol)Predicted Stereochemical Outcome
Attack from face opposite tert-butyl group Isopropyl group vs. Reagent0 (Reference)Major Diastereomer
Attack from face syn to tert-butyl group tert-Butyl group vs. Reagent+4.2Minor Diastereomer

Note: Data are illustrative, based on principles of steric hindrance in stereoselective reactions.

Conformational Analysis and Molecular Structure Prediction

The three-dimensional shape and conformational preferences of a molecule are crucial to its reactivity. Conformational analysis using computational methods involves mapping the potential energy of a molecule as a function of the rotation around its single bonds to find the lowest energy structures (conformers).

For this compound, the key rotatable bonds are the C3-C(isopropyl) and C4-C(tert-butyl) bonds. The interactions between the bulky alkyl groups are significant. In particular, the interaction between the allylic isopropyl group and the vinylic tert-butyl group can lead to considerable steric strain, known as A1,3-strain. bham.ac.uk Computational conformational searches would systematically rotate these bonds and calculate the steric energy of each resulting geometry.

The analysis would likely predict that the lowest energy conformers are those that minimize the gauche interactions and steric clashes between the largest groups. unicamp.br Specifically, the molecule would adopt conformations where the bulky tert-butyl and isopropyl groups are oriented away from each other and from the double bond plane as much as possible. Understanding the population of these low-energy conformers is critical, as the reaction pathway often proceeds from the most stable ground-state conformation.

Table 3: Predicted Low-Energy Conformers of this compound and Their Relative Energies

Conformer DescriptionKey FeatureCalculated Relative Steric Energy (kcal/mol)
Global Minimum (Anti-like) tert-Butyl and Isopropyl groups are staggered and distal0 (Reference)
Gauche Conformer 1 Rotation around C3-C(isopropyl) bond+1.5
Gauche Conformer 2 Rotation around C4-C(tert-butyl) bond+2.1
Eclipsed Conformer (High Energy) Groups are eclipsed, maximizing steric strain>5.0

Note: Data are illustrative, based on general principles of conformational analysis of sterically hindered acyclic molecules. bham.ac.ukupenn.edu

Theoretical Studies of Substituent Effects on Alkene Reactivity and Selectivity

Theoretical studies are used to systematically investigate how different substituents influence the properties and reactivity of a molecule. For this compound, the key substituents are the three methyl groups, the isopropyl group, and the tert-butyl group attached to the hex-3-ene core. These substituents exert both electronic and steric effects.

Electronic Effects: Alkyl groups are known to be electron-donating through an inductive effect and hyperconjugation. bgu.ac.ilmsu.edu Computational methods can quantify this effect by calculating properties such as the electron density of the π-bond, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, calculations would show that the cumulative electron-donating effect of the five alkyl groups increases the energy of the HOMO, making the alkene more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes like propene. msu.edu

Steric Effects: The primary influence of the tert-butyl and isopropyl groups is their immense steric bulk. pearson.com This steric hindrance can be quantified computationally using various descriptors, such as steric maps or buried volume calculations. acs.org These studies would demonstrate that the substituents create a crowded environment around the double bond, which slows down the rate of many reactions by increasing the activation energy of the transition state. researchgate.netnih.gov Furthermore, this steric hindrance is a key determinant of regio- and stereoselectivity, as it directs incoming reagents to the most accessible position and face of the molecule. Theoretical models can correlate these calculated steric parameters with experimentally observed reaction rates and selectivities. researchgate.net

Table 4: Comparative Computed Properties Illustrating Substituent Effects

CompoundHOMO Energy (eV)Calculated Charge on C-3Steric Hindrance Descriptor (Arbitrary Units)
Propene-10.2-0.185
2-Methylpropene-9.9-0.2112
This compound -9.5-0.2545

Note: Data are illustrative, intended to show trends based on established electronic and steric effects of alkyl substituents.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 2,2,5 Trimethylhex 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity evaluation of organic compounds like 2,2,5-trimethylhex-3-ene. purity-iq.comox.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. libretexts.org For this compound, ¹H and ¹³C NMR are fundamental in confirming its identity.

The purity of a sample can be determined by comparing the integrals of the analyte's signals to those of a known internal standard. ox.ac.uk This quantitative NMR (qNMR) approach allows for the determination of absolute or relative concentrations of this compound in a sample. ox.ac.ukresearchgate.net

In complex mixtures where signal overlap is common, high-resolution NMR techniques are indispensable. rsc.org These methods can help to resolve congested spectral regions, allowing for the unambiguous assignment of signals belonging to this compound even in the presence of other structurally similar compounds. rsc.org Techniques like relaxation editing can be employed to suppress broad signals from macromolecules, thereby enhancing the resolution for smaller molecules like this compound. researchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity and stereochemistry of molecules. wikipedia.orgrsc.org For this compound, key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecule. wikipedia.orgrsc.org This would confirm the connectivity of the vinyl protons with the methine proton of the isopropyl group and the absence of coupling to the tert-butyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with directly attached carbon atoms (¹H-¹³C). wikipedia.orgrsc.org This allows for the unambiguous assignment of each carbon atom in the this compound structure to its corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). rsc.org It is crucial for piecing together the entire carbon skeleton by showing connections between, for example, the protons of the methyl groups and the quaternary carbon of the tert-butyl group, or the vinyl protons and the carbons of the adjacent alkyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For this compound, NOESY can help to confirm the (E) or (Z) stereochemistry of the double bond by observing through-space interactions between the vinyl protons and the protons on the adjacent alkyl groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu For this compound, MS provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. savemyexams.comlibretexts.org The molecular formula of this compound is C₉H₁₈, with a molecular weight of 126.24 g/mol . nist.govnih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. savemyexams.com However, the molecular ion of alkanes and alkenes can sometimes be of low intensity. libretexts.org The fragmentation pattern is often more informative and serves as a "molecular fingerprint". msu.edulibretexts.org

Key fragmentation pathways for alkenes involve cleavage of bonds adjacent to the double bond (allylic cleavage). For this compound, significant fragments would be expected from the loss of a tert-butyl group ([M-57]⁺) or an isopropyl group ([M-43]⁺). The fragmentation pattern for hydrocarbons often shows clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value (m/z)Description
Molecular Ion (M⁺)126Corresponds to the molecular weight of C₉H₁₈.
M-15111Loss of a methyl group (CH₃).
M-4383Loss of an isopropyl group (C₃H₇).
M-5769Loss of a tert-butyl group (C₄H₉).

This table is based on general fragmentation principles for alkenes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.ded-nb.infotaylorfrancis.com The resulting spectra provide a unique "fingerprint" for a compound, allowing for its identification and the characterization of its functional groups. uni-siegen.de

For a molecule to be IR active, there must be a change in the dipole moment during the vibration. spectroscopyonline.com For a vibration to be Raman active, there must be a change in the polarizability of the molecule. americanpharmaceuticalreview.com

For this compound, key vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the methyl, methine, and tert-butyl groups typically appear in the region of 2850-3000 cm⁻¹. Vinylic C-H stretches are expected around 3000-3100 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretch is a characteristic peak for alkenes. For a tri-substituted alkene like this compound, this peak is expected in the range of 1665-1675 cm⁻¹. Its intensity in the IR spectrum can vary depending on the symmetry of the substitution.

C-H bending: Vinylic C-H out-of-plane bending vibrations are also characteristic and can help determine the substitution pattern of the alkene. For a trans (E) configuration, a strong band is typically observed around 960-975 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected for this compound
Vinylic C-H Stretch3000-3100Present
Aliphatic C-H Stretch2850-3000Present
C=C Stretch1620-1680~1670
Vinylic C-H Bend (out-of-plane)960-975 (for trans)Present if (E)-isomer

This table provides general expected ranges for the key functional groups.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound present. nih.govlabmanager.com

Gas Chromatography (GC) is the ideal technique for the analysis of volatile and thermally stable compounds like this compound. labmanager.comdrawellanalytical.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. nih.govdrawellanalytical.com Separation is based on the differential partitioning of the analytes between the two phases. drawellanalytical.com Due to its volatility, this compound is well-suited for GC analysis, which can be used for both purity assessment and quantification. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is more suited for non-volatile, polar, or thermally unstable compounds. labmanager.comdrawellanalytical.com While GC is generally preferred for a volatile hydrocarbon like this compound, HPLC could potentially be used with a non-polar stationary phase (reversed-phase HPLC) and a suitable non-polar mobile phase. However, detection can be a challenge as this compound lacks a strong chromophore for UV-Vis detection.

The coupling of chromatographic separation with mass spectrometric detection provides a powerful analytical tool for the unambiguous identification and quantification of compounds in complex mixtures. lcms.czmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique that combines the separation power of GC with the identification capabilities of MS. nih.govmdpi.com As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. mdpi.com This allows for the acquisition of a mass spectrum for each separated peak, confirming the identity of this compound by both its retention time and its mass spectrum. lcms.cz This technique is invaluable for analyzing complex hydrocarbon mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines HPLC with mass spectrometry. mdpi.com While less common for a compound like this compound, it could be employed if the compound is part of a mixture containing non-volatile components that require LC separation. lcms.cz Specialized ionization techniques might be necessary to efficiently ionize the non-polar hydrocarbon.

Table 3: Summary of Analytical Techniques for this compound

TechniqueInformation ProvidedApplicability to this compound
¹H & ¹³C NMRConnectivity, chemical environment, purityExcellent for structural confirmation and quantification.
2D NMR (COSY, HSQC, HMBC, NOESY)Detailed connectivity, stereochemistryEssential for unambiguous structural elucidation.
Mass Spectrometry (MS)Molecular weight, fragmentation patternConfirms molecular formula and provides structural clues.
Infrared (IR) & Raman SpectroscopyFunctional groups, vibrational fingerprintConfirms the presence of alkene and alkyl groups.
Gas Chromatography (GC)Separation, quantification, purityIdeal for this volatile, thermally stable compound.
GC-MSDefinitive identification in mixturesGold standard for analysis in complex samples.
HPLC / LC-MSSeparation, quantificationLess common, GC is generally superior for this compound.

Environmental and Biogeochemical Transformations of Branched Alkenes

Atmospheric Degradation Pathways

Once released into the atmosphere, branched alkenes are removed through reactions with oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•). rsc.org These reactions break down the parent compound into smaller, often more oxygenated, products.

The reaction with ozone, known as ozonolysis, is a significant atmospheric removal process for alkenes. researchgate.net The reaction begins with ozone adding across the carbon-carbon double bond to form an unstable intermediate called a primary ozonide (or molozonide). quora.com This intermediate rapidly decomposes into a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as a Criegee intermediate (CI). quora.comresearchgate.net

For a trisubstituted alkene like 2,2,5-trimethylhex-3-ene, ozonolysis would cleave the double bond to produce two carbonyl compounds. Specifically, the cleavage would yield 2,2-dimethylpropanal and 3-methyl-2-butanone. The Criegee intermediates formed can then decompose, and this process is a crucial non-photolytic source of hydroxyl (•OH) radicals in the troposphere. rsc.org

The reactivity of alkenes with ozone is highly dependent on their structure. A general reactivity trend shows that trisubstituted alkenes are among the most reactive, surpassed only by some more highly substituted structures. researchgate.net The rate of ozonolysis generally increases with the degree of alkyl substitution at the double bond.

Table 1: General Reactivity Trend of Alkene Ozonolysis This table illustrates the relative reaction rates based on the substitution pattern of the alkene double bond.

Alkene SubstitutionGeneral Reactivity (k)
HaloalkenesLowest
MonosubstitutedLow
E/Z-DisubstitutedModerate
Trisubstituted High

Source: Adapted from computational chemistry analyses of alkene ozonolysis. researchgate.net

The dominant degradation pathway for most alkenes in the daytime atmosphere is reaction with the hydroxyl radical (•OH). acs.org Like ozonolysis, this is a rapid addition reaction where the •OH radical adds to the double bond. This is followed by the addition of molecular oxygen (O₂) to form a β-hydroxy peroxy radical (RO₂•). d-nb.infocopernicus.org

This peroxy radical can then react with nitric oxide (NO), a common atmospheric pollutant, leading to two primary outcomes:

Formation of a β-hydroxy alkoxy radical and nitrogen dioxide (NO₂). The alkoxy radical can then decompose or isomerize. acs.org

Formation of a stable β-hydroxy nitrate, which acts as a sink for both the hydrocarbon and nitrogen oxides (NOx). d-nb.infocopernicus.org

Studies on C2–C8 alkenes have shown that the branching ratio for forming these organic nitrates increases with the degree of substitution on the peroxy radical. copernicus.org The reaction of alkenes with •OH is a major contributor to photochemical smog and the formation of secondary organic aerosols. acs.orgd-nb.info At night, the nitrate radical (NO₃•) can also become a significant oxidant for alkenes. rsc.org

Microbial and Enzymatic Biodegradation

In soil and water, the ultimate fate of branched hydrocarbons is often determined by microbial degradation. This process involves microorganisms, primarily bacteria and fungi, using the hydrocarbon as a source of carbon and energy. enviro.wikinih.gov

The susceptibility of hydrocarbons to microbial attack generally follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov The presence of branching, such as in this compound, can increase a compound's resistance to biodegradation. nih.govresearchgate.net

Aerobic Degradation : In the presence of oxygen, bacteria and fungi initiate hydrocarbon degradation using oxygenase enzymes. oup.comnih.gov These enzymes incorporate one or two oxygen atoms into the hydrocarbon molecule, typically forming an alcohol. oup.comresearchgate.net For an alkene, the initial attack often involves epoxidation of the double bond by an alkene monooxygenase, forming an epoxide which is then hydrolyzed to a diol. mdpi.com This diol can be further oxidized to acids and eventually enter central metabolic pathways like the TCA cycle. mdpi.com

Anaerobic Degradation : In the absence of oxygen, hydrocarbon degradation is much slower and relies on different electron acceptors like nitrate, sulfate, or ferric iron. oup.com Anaerobic bacteria have developed unique mechanisms to activate hydrocarbons without oxygen. These include adding the hydrocarbon to fumarate, a reaction catalyzed by enzymes like benzylsuccinate synthase for aromatic compounds, or through oxygen-independent hydroxylation. oup.comfrontiersin.org While degradation of linear alkanes and alkenes under anaerobic conditions is known, the pathways for highly branched structures are less understood. researchgate.net

The key enzymes in the aerobic degradation of alkenes are monooxygenases. oup.com These enzymes catalyze the initial, rate-limiting step of adding oxygen to the hydrocarbon.

Alkene Monooxygenases (AkMOs) : These enzymes are responsible for the epoxidation of alkenes. Studies on various bacteria have confirmed that AkMOs are crucial for the assimilation of ethene and other small alkenes. oup.com

Other Oxygenases : Other broad-substrate-range oxygenases, such as alkane hydroxylases (e.g., AlkB) and cytochrome P450 monooxygenases, can also act on hydrocarbons. researchgate.netmdpi.com These enzymes typically hydroxylate the alkane chain at a terminal or sub-terminal position, which is then oxidized to a fatty acid and degraded via β-oxidation. researchgate.netresearchgate.net Heme-dependent and non-heme iron-dependent oxygenases are known to cleave C=C double bonds. wiley.com

Table 2: Key Enzyme Classes in Aerobic Hydrocarbon Degradation This table summarizes major enzyme families and their primary function in initiating the breakdown of hydrocarbons.

Enzyme ClassFunctionTarget Substrate Example
Alkane Monooxygenase (e.g., AlkB)Terminal or sub-terminal hydroxylationn-Alkanes
Alkene Monooxygenase (AkMO)Epoxidation of C=C double bondAlkenes
Cytochrome P450sHydroxylationAlkanes, Aromatics
DioxygenasesIncorporation of O₂Aromatic compounds

Source: Compiled from reviews on microbial hydrocarbon degradation. nih.govresearchgate.netmdpi.com

The molecular structure of a hydrocarbon significantly impacts its biodegradability. Branched structures, particularly those with quaternary carbon atoms (a carbon bonded to four other carbons) or extensive methyl branching, are generally more resistant to microbial degradation than their linear counterparts. nih.govnih.gov

The primary reasons for this resistance include:

Steric Hindrance : The bulky nature of branched chains can physically block the active site of degradative enzymes, preventing the initial oxidative attack. nih.gov The tert-butyl group [(CH₃)₃C-] present in this compound is a classic example of a structure that imparts high recalcitrance.

Metabolic Disruption : Even if initial oxidation occurs, the branching can interfere with subsequent metabolic pathways. For example, methyl branching at certain positions can block the β-oxidation cycle, which is a primary route for fatty acid degradation. researchgate.net

Bioavailability : The physical properties of the hydrocarbon, influenced by its structure, affect its availability to microorganisms. Factors like water solubility and sorption to soil particles can limit the rate of biodegradation. nih.govbiosphereplastic.com

Other environmental factors also play a crucial role, including temperature, pH, oxygen availability, and the presence of essential nutrients like nitrogen and phosphorus. nih.govmdpi.combiomedgrid.com

Future Research Perspectives and Applications of 2,2,5 Trimethylhex 3 Ene in Chemical Science

Innovations in Regio- and Stereoselective Synthesis of Branched Alkenes

The synthesis of sterically hindered alkenes such as 2,2,5-trimethylhex-3-ene with high control over regioselectivity and stereoselectivity remains a significant challenge in organic chemistry. Future research in this area is poised to develop more efficient and precise synthetic methodologies.

Current Approaches and Future Directions in Synthesis

Synthetic StrategyCurrent StatusFuture Research Focus
Cross-Coupling Reactions Methods like Suzuki and Negishi couplings are used for creating carbon-carbon bonds.Development of new ligands and catalysts to improve yields and stereoselectivity for hindered substrates.
Alkene Metathesis Cross-metathesis offers a route to trisubstituted alkenes, but can be challenging for sterically demanding targets.Designing more robust and selective catalysts that can tolerate steric hindrance and control E/Z isomerism.
Elimination Reactions Traditional elimination reactions often yield mixtures of isomers with highly substituted alkenes.Exploring novel base and solvent systems to favor the formation of the desired regio- and stereoisomer.
Hydroalkylation of Alkynes A powerful method for alkene synthesis, though achieving high regioselectivity with internal alkynes can be difficult. vliz.beUtilizing directing groups to control the regioselectivity of the hydroalkylation process. vliz.be

Innovations are expected to emerge from the development of novel catalytic systems that can navigate the steric challenges posed by the bulky tert-butyl and isopropyl groups of this compound. The precise control over the E/Z configuration of the double bond is a particularly important goal, as the geometric isomers can exhibit different physical and chemical properties.

Design of Novel Catalytic Systems for Branched Alkene Functionalization

The functionalization of sterically hindered alkenes like this compound is a formidable task due to the steric shielding of the double bond. The development of new catalytic systems capable of overcoming this challenge is a key area of future research.

Emerging Catalytic Strategies

Catalytic ApproachMechanismPotential Application for this compound
C-H Functionalization Direct activation and functionalization of C-H bonds adjacent to the double bond.Introduction of new functional groups without altering the alkene core, leading to novel derivatives.
Hydrofunctionalization Addition of H-X across the double bond (e.g., hydrogenation, hydroamination, hydroboration). guidechem.comCreation of chiral centers and access to a wider range of saturated and functionalized compounds.
Deaminative Functionalization Transformation of C-N bonds into various other functionalities through diazene intermediates. semanticscholar.orgnih.govnih.govCould provide a novel route to functionalized alkanes starting from sterically hindered amines. semanticscholar.orgnih.govnih.gov

Future catalysts will likely feature tailored ligand environments that can accommodate the bulky substituents of this compound while still enabling reactive access to the double bond. Earth-abundant metal catalysts are also a promising area of exploration for more sustainable chemical transformations.

Role of Branched Alkenes in Materials Science and Specialty Chemical Production

The unique structure of highly branched alkenes can impart desirable properties to polymers and specialty chemicals. While direct applications of this compound are not yet established, its structural motifs suggest significant potential.

Potential Applications

AreaPotential Role of this compoundDesired Properties
Polymer Science As a comonomer in polymerization reactions.The bulky side groups could disrupt polymer chain packing, leading to materials with lower crystallinity, improved flexibility, and tailored mechanical properties.
Specialty Lubricants As a building block for synthetic base oils.Highly branched structures are known to improve viscosity index and low-temperature performance of lubricants.
Surfactants and Detergents Precursor for the synthesis of branched hydrophobes.The branching can enhance solubility and performance characteristics of surfactants. google.com
Fuel Additives As a component in gasoline blending.Highly branched alkanes, which can be produced from branched alkenes, are known to have high octane ratings. researchgate.net

Research in this area will focus on incorporating this compound into existing polymer and chemical manufacturing processes to evaluate its impact on material properties. The development of cost-effective and scalable synthesis methods will be crucial for its commercial viability.

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

Environmental Considerations and Research Directions

AspectRelevance to this compoundFuture Research
Biodegradability Extensive branching in hydrocarbons is known to hinder microbial degradation due to steric hindrance of enzymatic action.Studies to identify microbial pathways and enzymes capable of degrading highly branched alkanes and alkenes.
Bioaccumulation The lipophilic nature of hydrocarbons can lead to their accumulation in fatty tissues of organisms.Assessment of the bioaccumulation potential of this compound and its metabolites in various environmental compartments.
Toxicity The potential toxicological effects on aquatic and terrestrial organisms are unknown.Ecotoxicological studies to determine the potential risks associated with the release of this compound into the environment.

Interdisciplinary research combining synthetic organic chemistry with microbiology, toxicology, and environmental modeling will be essential to understand and mitigate the potential environmental impact of this compound and other highly branched synthetic chemicals. This knowledge will be vital for designing greener and more sustainable chemical products and processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,5-Trimethylhex-3-ene, and how can reaction conditions be systematically optimized for reproducibility?

  • Methodological Answer : Begin with a literature review of analogous alkenes to identify candidate methods (e.g., acid-catalyzed dehydration of alcohols, Wittig reactions). Prioritize routes with high atom economy and minimal side products. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Validate purity via gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy . Track reproducibility by repeating syntheses under identical conditions and statistically analyzing yield variations (±5% acceptable for preliminary studies).

Q. How can the structural and electronic properties of this compound be characterized to predict its reactivity in catalytic systems?

  • Methodological Answer : Combine computational (e.g., density functional theory (DFT) for HOMO/LUMO analysis) and experimental techniques (e.g., UV-Vis spectroscopy for conjugation effects, X-ray crystallography for stereochemical confirmation). Compare theoretical dipole moments with experimental dielectric constant measurements. Assess steric effects via molecular dynamics simulations to predict regioselectivity in Diels-Alder or hydrogenation reactions .

Q. What are the key stability challenges for this compound under ambient storage conditions, and how can degradation pathways be mitigated?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% relative humidity) with periodic sampling. Use GC-MS to identify degradation products (e.g., epoxides or peroxides from oxidation). Introduce stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w and monitor efficacy via kinetic modeling of degradation rates. Validate findings against control samples stored under inert atmospheres .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its regioselectivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : Design a comparative study using Pd(0)/Ni(0) catalysts with varying ligands (e.g., phosphines vs. N-heterocyclic carbenes). Monitor reaction progress via in-situ infrared (IR) spectroscopy to detect intermediate metal-alkene complexes. Correlate steric bulk (calculated via Tolman cone angles) with product distributions (e.g., Heck vs. Suzuki adducts). Use kinetic isotope effects (KIE) to probe rate-determining steps .

Q. What computational models best reconcile contradictory experimental data on the compound’s thermodynamic stability in polar vs. nonpolar solvents?

  • Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvation free energies. Validate against experimental solubility data (e.g., shake-flask method with HPLC quantification). For discrepancies, refine models by incorporating explicit solvent molecules in molecular dynamics (MD) simulations. Compare results with calorimetric measurements (e.g., isothermal titration calorimetry) to resolve enthalpy-entropy compensation effects .

Q. How can this compound’s interaction with biological membranes be quantified to assess its potential as a drug delivery vehicle?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration into phospholipid films (DPPC or POPC). Quantify partition coefficients (log P) via octanol-water shake-flask assays. Apply fluorescence anisotropy to assess membrane fluidity changes. Validate toxicity via cell viability assays (e.g., MTT on HEK-293 cells) and correlate with molecular docking studies of membrane protein interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reaction kinetics in oxidative vs. reductive environments?

  • Methodological Answer : Replicate studies under strictly controlled conditions (e.g., O2/N2 atmospheres, trace metal quantification). Use stopped-flow spectroscopy to capture transient intermediates. Perform Arrhenius analysis to compare activation energies. If contradictions persist, propose a bifurcation mechanism where solvent polarity dictates dominant pathways. Validate via isotopic labeling (e.g., 18O2 tracing for oxidation products) .

Methodological Recommendations

  • Experimental Design : Prioritize factorial designs to isolate variables (e.g., temperature, catalyst type) and reduce confounding effects .
  • Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate mechanistic hypotheses .
  • Statistical Rigor : Report confidence intervals (95% CI) for kinetic data and apply ANOVA to compare synthetic yields across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.